molecular formula C11H14F3NO3S B5339559 N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide

N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide

Cat. No.: B5339559
M. Wt: 297.30 g/mol
InChI Key: LPGGWOGMWWOQBX-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide is a chemical compound with the molecular formula C11H14F3NO3S and a molecular weight of 297.29 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butane-1-sulfonamide moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or receptors . The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3S/c1-2-3-8-19(16,17)15-9-4-6-10(7-5-9)18-11(12,13)14/h4-7,15H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGGWOGMWWOQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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